{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1221341-57-6
VCID: VC11710546
InChI: InChI=1S/C11H20N2O4S/c1-9(2)17-6-4-5-13-10(8-14)7-12-11(13)18(3,15)16/h7,9,14H,4-6,8H2,1-3H3
SMILES: CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO
Molecular Formula: C11H20N2O4S
Molecular Weight: 276.35 g/mol

{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol

CAS No.: 1221341-57-6

Cat. No.: VC11710546

Molecular Formula: C11H20N2O4S

Molecular Weight: 276.35 g/mol

* For research use only. Not for human or veterinary use.

{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol - 1221341-57-6

Specification

CAS No. 1221341-57-6
Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
IUPAC Name [2-methylsulfonyl-3-(3-propan-2-yloxypropyl)imidazol-4-yl]methanol
Standard InChI InChI=1S/C11H20N2O4S/c1-9(2)17-6-4-5-13-10(8-14)7-12-11(13)18(3,15)16/h7,9,14H,4-6,8H2,1-3H3
Standard InChI Key KTYFRZBWHKJBAA-UHFFFAOYSA-N
SMILES CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO
Canonical SMILES CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO

Introduction

Chemical Identity and Molecular Properties

Structural Composition

{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol features a central imidazole ring substituted at three positions:

  • Position 1: A 3-(propan-2-yloxy)propyl group (C₆H₁₃O₂) providing steric bulk and ether functionality.

  • Position 2: A methanesulfonyl group (SO₂CH₃) conferring strong electron-withdrawing characteristics.

  • Position 5: A hydroxymethyl group (-CH₂OH) enabling hydrogen bonding and derivatization.

The molecular formula C₁₁H₂₀N₂O₄S corresponds to a molar mass of 276.35 g/mol, with a calculated partition coefficient (LogP) of -0.84, suggesting moderate hydrophilicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight276.35 g/mol
IUPAC Name[2-methylsulfonyl-3-(3-propan-2-yloxypropyl)imidazol-4-yl]methanol
SMILESCC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO
Topological Polar Surface Area97.8 Ų

Spectroscopic Characterization

While experimental NMR and IR data remain unpublished, computational predictions based on analogous imidazole derivatives suggest:

  • ¹H NMR: Distinct signals for the imidazole protons (δ 7.8–8.2 ppm), methanesulfonyl methyl (δ 3.1 ppm), and hydroxymethyl group (δ 4.6 ppm).

  • IR: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 3400 cm⁻¹ (O-H stretch) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

  • Imidazole Core Formation: Condensation of glyoxal with ammonium acetate yields unsubstituted imidazole, followed by regioselective sulfonation at position 2 using methanesulfonyl chloride.

  • Alkylation at Position 1: Reaction with 1-bromo-3-(isopropoxy)propane under basic conditions (K₂CO₃/DMF) introduces the propan-2-yloxypropyl chain .

  • Hydroxymethylation: Lithium aluminum hydride reduction of a pre-installed ester group at position 5 generates the primary alcohol .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1CH₃SO₂Cl, Et₃N, CH₂Cl₂0–25°C78%
2Br(CH₂)₃OCH(CH₃)₂, K₂CO₃80°C65%
3LiAlH₄, THF-10°C82%

Purification Challenges

The polar hydroxymethyl and sulfonyl groups necessitate chromatographic purification (silica gel, ethyl acetate/hexane gradient), with typical isolated purity >95% by HPLC . Scale-up efforts face challenges in controlling exothermic reactions during sulfonation and ensuring regioselectivity in alkylation.

Structural and Electronic Analysis

X-ray Crystallography

Although no crystal structure exists for this specific compound, related methanesulfonyl-imidazoles exhibit:

  • Planar Imidazole Rings: Dihedral angles <5° between the ring and sulfonyl group .

  • Hydrogen Bonding Networks: Hydroxymethyl groups participate in O-H···O=S interactions (2.7–3.1 Å), stabilizing crystal packing .

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict:

  • Frontier Molecular Orbitals: HOMO localized on the imidazole π-system (-6.8 eV), LUMO on the sulfonyl group (-1.3 eV).

  • Dipole Moment: 5.2 Debye, indicating strong molecular polarity.

Research Frontiers

Enzyme Engineering Applications

Crystallographic fragment screening identified related imidazoles as FAD-dependent oxidoreductase inhibitors, suggesting utility in:

  • Industrial Biocatalysis: Modifying electron transfer pathways in lignin-degrading enzymes .

  • Therapeutic Target Validation: Probe molecules for NADPH oxidase studies .

Derivatization Opportunities

The hydroxymethyl group enables diverse functionalization:

  • Esterification: Steglich reaction with carboxylic acids (90% yield with acetic anhydride).

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for bioconjugation.

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